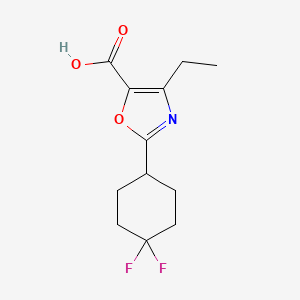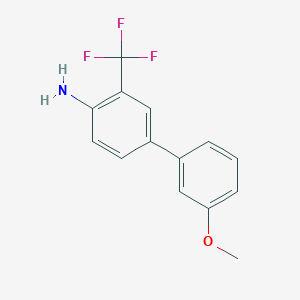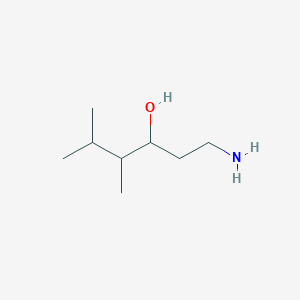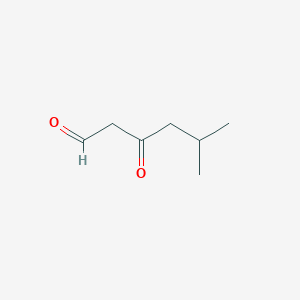
2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a difluorocyclohexyl group, an ethyl group, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the difluorocyclohexyl precursor. One common method involves the reaction of fluorobenzene with formaldehyde in the presence of organic sulfonic acids to yield difluorodiphenylmethane . This intermediate is then subjected to further reactions to introduce the ethyl and oxazole groups, ultimately forming the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluorocyclohexyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group can enhance the compound’s binding affinity to certain proteins, while the oxazole ring may participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,4-Difluorocyclohexyl)acetic acid: Shares the difluorocyclohexyl group but lacks the oxazole ring.
4,4-Difluorocyclohexanecarboxylic acid: Similar structure but with different functional groups.
Uniqueness
2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid is unique due to the presence of both the difluorocyclohexyl group and the oxazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C12H15F2NO3 |
|---|---|
Poids moléculaire |
259.25 g/mol |
Nom IUPAC |
2-(4,4-difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H15F2NO3/c1-2-8-9(11(16)17)18-10(15-8)7-3-5-12(13,14)6-4-7/h7H,2-6H2,1H3,(H,16,17) |
Clé InChI |
BZKGBKZAFVQLSU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(OC(=N1)C2CCC(CC2)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13203174.png)



![2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol](/img/structure/B13203205.png)
![1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine](/img/structure/B13203209.png)

amine](/img/structure/B13203223.png)
![8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13203226.png)
![tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13203232.png)

![2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13203241.png)
![N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]](/img/structure/B13203243.png)

